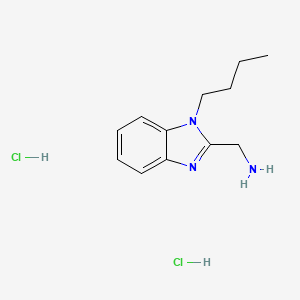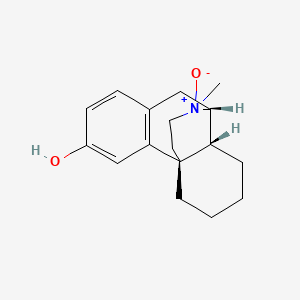
LPT N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LPT N-Oxide is a compound that belongs to the class of N-oxides, which are oxidation products of tertiary amines. These compounds are characterized by the presence of an N-O bond, where the nitrogen atom is bonded to an oxygen atom. N-oxides are known for their unique chemical properties and have found applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LPT N-Oxide typically involves the oxidation of tertiary amines. Common oxidizing agents used in this process include hydrogen peroxide, peracids, and other peroxides. The reaction conditions can vary depending on the specific amine being oxidized, but generally, the reaction is carried out in an organic solvent such as methanol or acetic acid. For example, the oxidation of pyridine to pyridine N-oxide can be achieved using hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium (VII) under mild conditions .
Industrial Production Methods
In industrial settings, the production of N-oxides often involves continuous flow processes to ensure high efficiency and safety. One such method uses titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide as the oxidant. This method allows for the production of N-oxides in high yields and with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
LPT N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of N-oxides can lead to the formation of nitrones or other oxidized products.
Reduction: N-oxides can be reduced back to their corresponding tertiary amines using reducing agents such as zinc or iron.
Substitution: N-oxides can participate in substitution reactions, where the N-O bond is cleaved, and a new substituent is introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides are commonly used oxidizing agents.
Reduction: Zinc, iron, and other reducing agents are used to convert N-oxides back to tertiary amines.
Substitution: Various nucleophiles can be used to introduce new substituents in place of the N-O bond.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitrones, while reduction can yield the corresponding tertiary amine .
Scientific Research Applications
LPT N-Oxide has a wide range of applications in scientific research:
Chemistry: N-oxides are used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: N-oxides have been studied for their role in biological systems, including their function as signaling molecules and their involvement in various metabolic pathways.
Medicine: N-oxides have potential therapeutic applications, including their use as antimicrobial agents and in cancer treatment.
Industry: N-oxides are used in the production of surfactants, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of LPT N-Oxide involves its interaction with molecular targets and pathways in biological systems. N-oxides can act as electron acceptors, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This can result in the modulation of various cellular processes, including apoptosis, cell proliferation, and immune responses. The specific molecular targets and pathways involved depend on the particular N-oxide and the biological context .
Comparison with Similar Compounds
LPT N-Oxide can be compared with other similar compounds, such as:
Trimethylamine N-Oxide (TMAO): TMAO is a well-known N-oxide that is found in marine organisms and has been studied for its role in protein stabilization and cardiovascular health.
Pyridine N-Oxide: Pyridine N-Oxide is commonly used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Nitrones: Nitrones are oxidation products of N-oxides and are used as spin traps in electron paramagnetic resonance (EPR) spectroscopy .
This compound is unique in its specific chemical structure and reactivity, which can lead to distinct applications and effects compared to other N-oxides.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(1R,9R,10R)-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO2/c1-18(20)9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+,18?/m0/s1 |
InChI Key |
NOWSSEWFWRADOM-PKWDIUTOSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


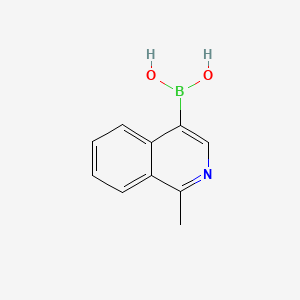
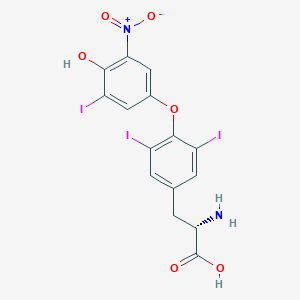
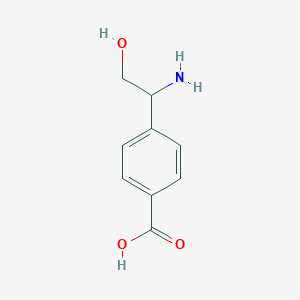
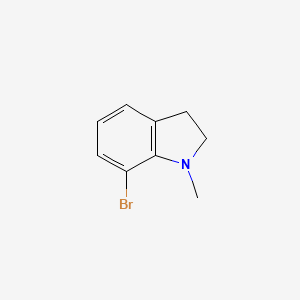
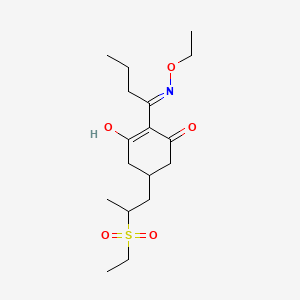
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
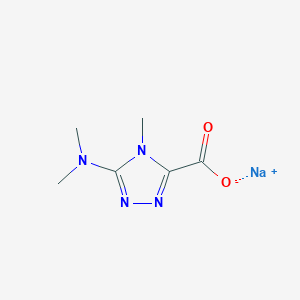
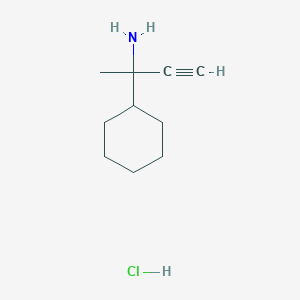
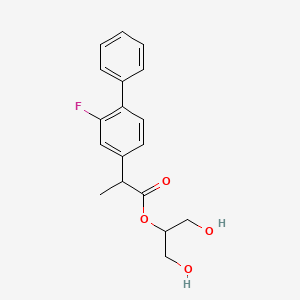
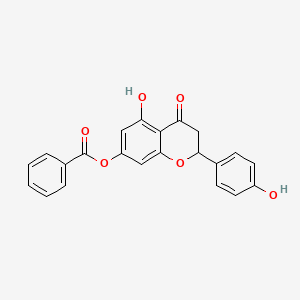
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
